2-(1-Ethynylcyclobutoxy)aceticacid
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Overview
Description
2-(1-Ethynylcyclobutoxy)acetic acid: is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.1632 g/mol . This compound features a cyclobutyl ring substituted with an ethynyl group and an acetic acid moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethynylcyclobutoxy)acetic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a using an appropriate alkyne and a palladium catalyst.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the cyclobutyl ring with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of 2-(1-Ethynylcyclobutoxy)acetic acid typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethynylcyclobutoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-(1-Ethynylcyclobutoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethynylcyclobutoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the acetic acid moiety can form hydrogen bonds, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Propynylcyclobutoxy)acetic acid
- 2-(1-Butynylcyclobutoxy)acetic acid
- 2-(1-Ethynylcyclopentyloxy)acetic acid
Uniqueness
2-(1-Ethynylcyclobutoxy)acetic acid is unique due to its specific combination of a cyclobutyl ring, ethynyl group, and acetic acid moiety. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
2-(1-ethynylcyclobutyl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-8(4-3-5-8)11-6-7(9)10/h1H,3-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEJLSXRXMESQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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